Mesaconate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

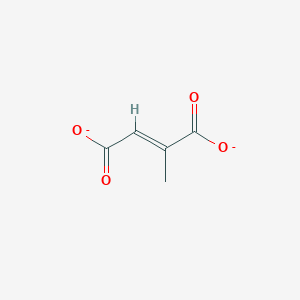

Mesaconate(2-) is a dicarboxylic acid dianion that is the conjugate base of mesaconic acid. It has a role as a human metabolite and a plant metabolite. It derives from a fumarate(2-). It is a conjugate base of a mesaconic acid.

Aplicaciones Científicas De Investigación

Biochemical Pathways

Mesaconate is synthesized from itaconate in inflammatory macrophages. Research indicates that mesaconate is produced via a metabolic pathway involving itaconyl-CoA and mesaconyl-CoA, catalyzed by specific enzymes such as succinyl-CoA ligase and methylglutaconyl-CoA hydratase. This synthesis process has been confirmed through tracer studies using U-13C-labeled itaconate, demonstrating that mesaconate is predominantly generated in resting macrophages but shows reduced levels following LPS stimulation due to endogenous production of unlabelled itaconate and mesaconate .

Immunomodulatory Effects

Mesaconate exhibits significant immunomodulatory properties, particularly in pro-inflammatory macrophages. Studies have shown that both mesaconate and itaconate reduce the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and IL-12 while increasing the production of chemokine CXCL10. Notably, these effects occur independently of NRF2 and ATF3 pathways, suggesting alternative mechanisms of action .

The anti-inflammatory potential of mesaconate is underscored by its ability to dampen glycolytic activity without significantly disrupting the tricarboxylic acid (TCA) cycle or cellular respiration. This selective modulation makes mesaconate a promising candidate for therapeutic applications in conditions characterized by chronic inflammation .

Comparative Analysis with Itaconate

| Property | Mesaconate | Itaconate |

|---|---|---|

| Cytokine Reduction | IL-6, IL-12 reduction | IL-6, IL-12 reduction |

| CXCL10 Production | Increased | Increased |

| Glycolytic Activity | Inhibits | Inhibits |

| TCA Cycle Impact | Minimal effect | Significant inhibition |

| Respiration Impact | Minimal effect | Significant inhibition |

| NRF2 Dependency | Independent | Independent |

Therapeutic Potential

Given its favorable profile compared to itaconate, mesaconate presents a potential alternative for treating autoimmune diseases and inflammatory conditions. The compound's ability to modulate immune responses while maintaining metabolic integrity positions it as a candidate for further exploration in clinical settings. The success of dimethyl fumarate—a related compound approved for multiple sclerosis—suggests that mesaconate could similarly be developed into a therapeutic agent .

Case Studies

- Macrophage Studies : In vitro studies using RAW264.7 macrophages demonstrated that mesaconate treatment led to a significant reduction in glycolytic intermediates without impairing mitochondrial function. This suggests that mesaconate can effectively modulate macrophage metabolism during inflammatory responses while preserving cellular energy balance .

- Inflammation Models : Animal models of endotoxemia showed that mesaconate administration provided protection against inflammatory damage, indicating its potential utility in managing acute inflammatory conditions .

- Comparative Efficacy : A comparative study highlighted that while both mesaconate and itaconate exert anti-inflammatory effects, mesaconate's lesser impact on the TCA cycle suggests it may have a more favorable side effect profile in therapeutic applications .

Análisis De Reacciones Químicas

Enzymatic CoA Transfer Reactions

Mesaconate(2-) participates in CoA transfer reactions critical to microbial metabolic pathways, particularly in the 3-hydroxypropionate (3HP) bi-cycle and methylaspartate cycle.

Intra-Molecular CoA Transfer

Mesaconyl-CoA transferase (Mct) catalyzes the reversible transfer of CoA between the C1 and C4 carboxyl groups of mesaconate, forming mesaconyl-C1-CoA or mesaconyl-C4-CoA ( , ).

-

Catalytic efficiency: >10⁶ M⁻¹s⁻¹

-

Reaction mechanism: Follows a "cork-up" model where the CoA moiety seals the active site, preventing substrate exchange.

-

Structural basis: Crystal structures reveal a conserved Asp165 residue forming covalent intermediates (β-aspartyl-CoA) during catalysis.

Reaction Equation

Mesaconate2−+Succinyl CoA↔Mesaconyl C1 CoA+Succinate2−

Substrate Specificity

Mct exhibits high specificity for mesaconate and succinyl-CoA, with negligible activity toward alternative substrates like acetate or citrate ( ).

Hydration/Dehydration Reactions

Mesaconate(2-) serves as a substrate or product in hydration/dehydration reactions across diverse organisms.

Mesaconase Activity

Enzyme : (S)-2-methylmalate dehydratase (EC 4.2.1.34)

Reaction :

S 2 Methylmalate↔Mesaconate2−+H2O

-

Catalytic Role : Class I fumarases (e.g., in Escherichia coli O157) promiscuously hydrate mesaconate to (S)-citramalate with 4–19% efficiency compared to fumarate ( ).

Thermostable Hydratases

In Carboxydothermus hydrogenoformans, methylaspartate ammonia lyase reversibly hydrates mesaconate to 3-methylaspartate ( ):

Mesaconate2−+NH3↔ 2S 3S 3 Methylaspartate

| Substrate | kcat (s⁻¹) | Km (mM) |

|---|---|---|

| Mesaconate | 15.2 ± 1.3 | 0.58 ± 0.06 |

| 3-Methylaspartate | 8.7 ± 0.9 | 1.2 ± 0.1 |

Metabolic Pathway Integration

Mesaconate(2-) is central to the methylaspartate cycle in haloarchaea and glutamate fermentation ( , ):

Methylaspartate Cycle

-

Activation : Succinyl-CoA:mesaconate CoA-transferase (Mct) generates mesaconyl-C1-CoA.

-

Hydration : Mesaconyl-CoA hydratase (Mch) converts mesaconyl-C1-CoA to β-methylmalyl-CoA.

-

Cleavage : β-Methylmalyl-CoA lyase produces propionyl-CoA and glyoxylate, closing the cycle ( ).

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|

| Mct | Mesaconate | 2.1 × 10⁶ |

| Mch | Mesaconyl-C1-CoA | 3.5 × 10³ |

Structural Determinants of Reactivity

The planar geometry and carboxylate groups of mesaconate(2-) enable efficient interaction with enzymes:

-

Crystal Structures : Mct from Chloroflexus aurantiacus shows mesaconate bound to Asp165 in both C1- and C4-oriented anhydrides, confirming bidirectional reactivity ( ).

-

Electrostatic Interactions : Arg47 stabilizes the transition state during CoA transfer, while hydrophobic pockets accommodate the methyl group ( ).

Comparative Reaction Efficiencies

| Reaction Type | Catalytic Efficiency (kcat/Km) | Reference |

|---|---|---|

| Intra-molecular CoA transfer | 2.1 × 10⁶ M⁻¹s⁻¹ | |

| Inter-molecular CoA transfer | <1 M⁻¹s⁻¹ | |

| Hydration (fumarase) | 4–19% of fumarate activity |

Biotechnological Implications

-

Enzyme Engineering : Mct’s sealed active site design is a model for developing high-specificity biocatalysts ( ).

-

Metabolic Engineering : Mesaconate pathways are leveraged for synthetic CO₂ fixation and itaconate production ( , ).

This synthesis underscores mesaconate(2-)’s versatility in biological systems, driven by its unique chemistry and enzyme interactions.

Propiedades

Fórmula molecular |

C5H4O4-2 |

|---|---|

Peso molecular |

128.08 g/mol |

Nombre IUPAC |

(E)-2-methylbut-2-enedioate |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/p-2/b3-2+ |

Clave InChI |

HNEGQIOMVPPMNR-NSCUHMNNSA-L |

SMILES |

CC(=CC(=O)[O-])C(=O)[O-] |

SMILES isomérico |

C/C(=C\C(=O)[O-])/C(=O)[O-] |

SMILES canónico |

CC(=CC(=O)[O-])C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.